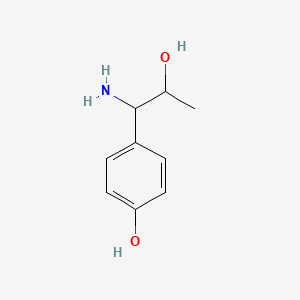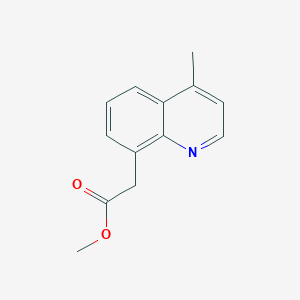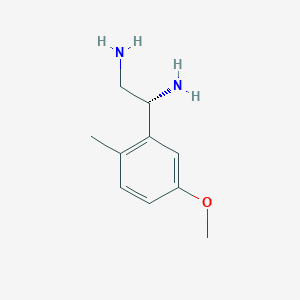
(1R)-1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine is an organic compound that belongs to the class of phenylethylamines. These compounds are characterized by the presence of a phenyl ring attached to an ethylamine chain. The specific structure of this compound includes a methoxy group at the 5-position and a methyl group at the 2-position of the phenyl ring, with an ethane-1,2-diamine chain attached to the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxy-2-methylbenzaldehyde.
Reductive Amination: The key step involves the reductive amination of 5-methoxy-2-methylbenzaldehyde with ethylenediamine. This reaction is usually carried out in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction may produce different amines or alcohols.
Scientific Research Applications
(1R)-1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine has various applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential therapeutic effects or use as a precursor for pharmaceutical compounds.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (1R)-1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, triggering signaling cascades.
Pathways: The compound’s effects on molecular pathways can lead to various biological outcomes, such as changes in gene expression or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(4-Methoxyphenyl)ethane-1,2-diamine: Similar structure but with the methoxy group at the 4-position.
(1R)-1-(5-Methoxy-2-ethylphenyl)ethane-1,2-diamine: Similar structure but with an ethyl group instead of a methyl group at the 2-position.
Uniqueness
(1R)-1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups may enhance its lipophilicity and ability to interact with hydrophobic regions of enzymes or receptors.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
(1R)-1-(5-methoxy-2-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H16N2O/c1-7-3-4-8(13-2)5-9(7)10(12)6-11/h3-5,10H,6,11-12H2,1-2H3/t10-/m0/s1 |
InChI Key |
BPOYASXAQIPZDV-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)OC)[C@H](CN)N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)C(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


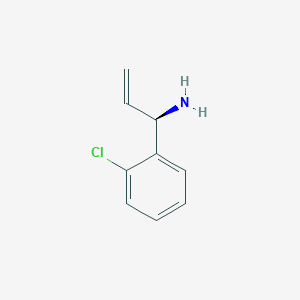
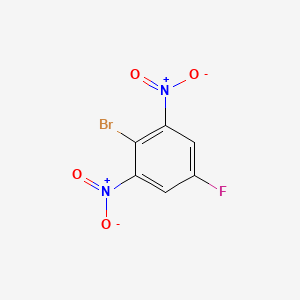
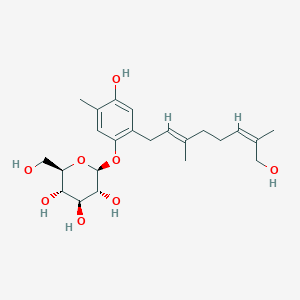
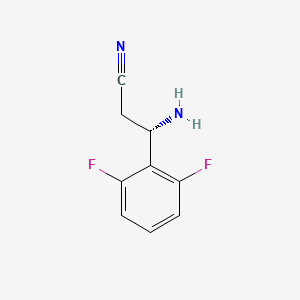
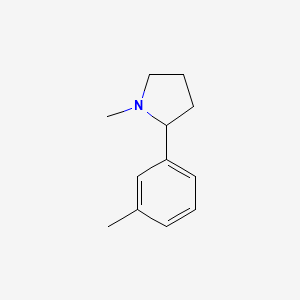
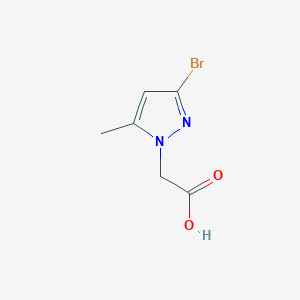
![(3R)-3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13040260.png)

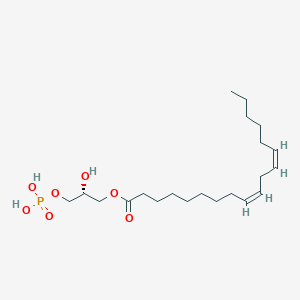
![cis-Tert-butyl 4-benzylhexahydropyrrolo[3,4-B][1,4]oxazine-6(2H)-carboxylate hcl](/img/structure/B13040291.png)
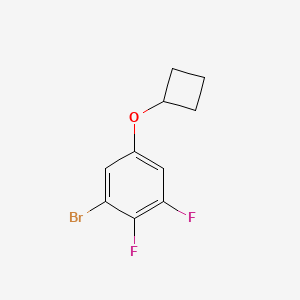
![(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13040295.png)
